Mubritinib

Catalog No.
S547949
CAS No.
366017-09-6
M.F
C25H23F3N4O2
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mubritinib

CAS Number

366017-09-6

Product Name

Mubritinib

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N

SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Mubritinib; TAK 165; TAK-165; TAK165

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F

Description

The exact mass of the compound Mubritinib is 468.17731 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ErbB2/HER2 Inhibition

ErbB2, also known as HER2, is a protein found on the surface of some cancer cells. Overexpression of ErbB2 is associated with more aggressive cancers and poorer prognosis. Mubritinib acts as an inhibitor of ErbB2, blocking its signaling pathways that promote cancer cell growth and survival. This makes Mubritinib a potential candidate for targeted cancer therapy [1].

Source

[1] Linking Cellular Metabolism to Hematological Malignancies (NCBI Bookshelf)()

Mubritinib is an investigational small molecule with the chemical formula C25H23F3N4O2C_{25}H_{23}F_{3}N_{4}O_{2}. It was originally developed as a selective inhibitor of receptor tyrosine kinases, particularly targeting the human epidermal growth factor receptor 2. Recent studies have revealed that mubritinib also inhibits the mitochondrial electron transport chain complex I, making it a compound of interest in cancer research and treatment due to its dual mechanisms of action .

  • Mubritinib acts as a selective inhibitor of HER2/ErbB2, a protein that plays a crucial role in cell growth and survival in some cancers [].
  • By binding to the HER2/ErbB2 protein, Mubritinib is thought to hinder its signaling pathways, thereby inhibiting tumor cell proliferation [].
  • The exact mechanisms by which Mubritinib interacts with HER2/ErbB2 and disrupts its signaling require further investigation.
  • Since Mubritinib did not progress beyond Phase I clinical trials, detailed safety data in humans is not available.
  • In general, protein kinase inhibitors can have various side effects, and further research would be needed to determine the specific risks associated with Mubritinib [].
  • As a research chemical, Mubritinib should be handled with appropriate safety precautions, following standard laboratory protocols for potentially hazardous materials.

Mubritinib functions primarily through the inhibition of complex I in the electron transport chain. It binds to the ubiquinone-binding site, preventing the reduction of ubiquinone and thus inhibiting ATP production in cells. This inhibition is linked to its 1,2,3-triazole moiety, which is crucial for its activity against complex I . The compound's structure allows it to interact with various cellular components, leading to significant biochemical changes within treated cells.

Mubritinib exhibits notable biological activities, particularly in cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in KSHV-positive primary effusion lymphoma cells by inhibiting LANA binding to KSHV DNA. This leads to a reduction in tumor cell proliferation and viability . Additionally, it alters metabolic parameters such as ATP/ADP and ATP/AMP ratios, indicating its impact on cellular energy metabolism .

The synthesis of mubritinib involves several key steps:

  • Friedel–Crafts Acylation: This step introduces acyl groups into aromatic rings.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition to form triazole linkages.
  • Reduction Reactions: These are employed to modify functional groups within the compound.
  • Final Assembly: The various intermediates are combined through specific reactions under controlled conditions to yield mubritinib .

Mubritinib is currently being investigated for its potential applications in treating various cancers, including lung, renal, breast, ovarian, and pancreatic neoplasms. Its ability to inhibit both receptor tyrosine kinases and mitochondrial function positions it as a promising candidate for combination therapies aimed at enhancing anti-cancer efficacy while mitigating resistance mechanisms .

Studies have demonstrated that mubritinib interacts with multiple cellular pathways beyond its primary targets. It activates several downstream signaling cascades such as RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell survival and proliferation. Furthermore, it has been shown to phosphorylate proteins involved in cellular signaling, thereby influencing various biological processes including migration and apoptosis .

Mubritinib shares structural similarities with several other compounds that also target mitochondrial functions or receptor tyrosine kinases. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
RotenoneInhibits complex I of the electron transport chainNatural product; used as a pesticide
DeguelinInhibits mitochondrial complex IDerived from plants; anti-cancer properties
ErlotinibInhibitor of epidermal growth factor receptorSelective for EGFR; primarily used in lung cancer treatment
LapatinibDual inhibitor of epidermal growth factor receptorsTargets both HER2 and EGFR; used in breast cancer therapy

Mubritinib is unique due to its dual action on both receptor tyrosine kinases and mitochondrial functions, which may enhance its therapeutic potential compared to other compounds that focus solely on one mechanism .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Exact Mass

468.17731048 g/mol

Monoisotopic Mass

468.17731048 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V734AZP9BR

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

366017-09-6

Wikipedia

Mubritinib

Dates

Modify: 2023-08-15
1. Hayashi, K.; Masuda, S.; Kimura, H. Impact of biomarker usage on oncology drug development. Journal of Clinical Pharmacy and Therapeutics (2013), 38(1), 62-67.
2. Anastassiadis, Theonie; Deacon, Sean W.; Devarajan, Karthik; Ma, Haiching; Peterson, Jeffrey R.Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (2011), 29(11), 1039-1045.
3. Grinshtein, Natalie; Datti, Alessandro; Fujitani, Mayumi; Uehling, David; Prakesch, Michael; Isaac, Methvin; Irwin, Meredith S.; Wrana, Jeffrey L.; Al-Awar, Rima; Kaplan, David R. Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. Cancer Research (2011), 71(4), 1385-1395.
4. Nagasawa, Joji; Mizokami, Atsushi; Koshida, Kiyoshi; Yoshida, Sei; Naito, Kenichiro; Namiki, Mikio. Novel HER2 selective tyrosine kinase inhibitor, TAK-165, inhibits bladder, kidney and androgen-independent prostate cancer in vitro and in vivo. International Journal of Urology (2006), 13(5), 587-592.
5. Sugita, Shozo; Kawashima, Hidenori; Tanaka, Tomoaki; Kurisu, Takeshi; Sugimura, Kazunobu; Nakatani, Tatsuya Effect of type I growth factor receptor tyrosine kinase inhibitors on phosphorylation and transactivation activity of the androgen receptor in prostate cancer cells: Ligand-independent activation of the N-terminal domain of the androgen receptor. Oncology Reports (2004), 11(6), 1273-1279.

Explore Compound Types